molecular formula C14H10ClFO2 B188001 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 336879-99-3

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B188001
CAS No.: 336879-99-3
M. Wt: 264.68 g/mol
InChI Key: MOKRNGGWFAYLOD-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a benzaldehyde group attached to a benzyl ether moiety, which is further substituted with chlorine and fluorine atoms. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-formylphenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the benzyl ether moiety enhances its stability and interaction with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRNGGWFAYLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351478
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336879-99-3
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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